molecular formula C17H16ClNO2 B6382177 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261973-22-1

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6382177
CAS No.: 1261973-22-1
M. Wt: 301.8 g/mol
InChI Key: FJQCILOGJOEBSK-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound that features a phenol group substituted with a chloro group and a pyrrolidinylcarbonyl group

Properties

IUPAC Name

[3-(3-chloro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQCILOGJOEBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686182
Record name (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-22-1
Record name (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group to a quinone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can replace the chloro group.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidinylcarbonyl group can enhance its binding affinity and specificity. The chloro group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 2-Chloro-4-pyridinecarbonitrile
  • 4-Chloro-2-pyridinecarbonitrile
  • 2-Chlorophenol

Comparison: 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity, making it a valuable compound for research and development.

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